molecular formula C17H18N4S B4570097 4-(4-butylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-(4-butylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4570097
M. Wt: 310.4 g/mol
InChI Key: GCAXGOFDBYGICR-UHFFFAOYSA-N
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Description

4-(4-butylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H18N4S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.12521776 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound 4-(4-butylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has been investigated for its synthesis methods and antimicrobial activities. Bayrak et al. (2009) explored the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. They found that the synthesized compounds exhibited good to moderate antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Structural and Spectral Analysis

Alaşalvar et al. (2021) conducted structural, spectral, antioxidant, and bioactivity investigations on a similar triazole derivative. They used density functional theory (DFT) for structural optimization and evaluated the radical scavenging activities of the compound, indicating its potential as an antioxidant agent. This study showcases the utility of triazole derivatives in pharmaceutical applications, especially in the development of antioxidant compounds (Alaşalvar, Öztürk, Gökce, Güder, Menteşe, & Bektaş, 2021).

Corrosion Inhibition

Ansari, Quraishi, and Singh (2014) investigated Schiff’s bases of pyridyl substituted triazoles, including compounds similar to this compound, as new and effective corrosion inhibitors for mild steel in hydrochloric acid solution. Their study demonstrated the compounds' high inhibition performance, highlighting their potential in corrosion prevention applications (Ansari, Quraishi, & Singh, 2014).

Quantum Chemical Approach to Corrosion Inhibition

Gece and Bilgiç (2012) performed a quantum chemical approach to understand the inhibition efficiency of compounds, including triazole derivatives, for zinc corrosion in acidic media. Their study correlates molecular structure with inhibition efficiency, providing insights into the design of more effective corrosion inhibitors (Gece & Bilgiç, 2012).

Properties

IUPAC Name

4-(4-butylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-2-3-5-13-7-9-15(10-8-13)21-16(19-20-17(21)22)14-6-4-11-18-12-14/h4,6-12H,2-3,5H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAXGOFDBYGICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-butylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-butylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(4-butylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(4-butylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(4-butylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(4-butylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

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